molecular formula C22H20FN5O3 B2801350 N-benzyl-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide CAS No. 951617-08-6

N-benzyl-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide

Cat. No.: B2801350
CAS No.: 951617-08-6
M. Wt: 421.432
InChI Key: QQBKWYRLJJJBRI-UHFFFAOYSA-N
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Description

N-benzyl-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a chemically synthesized small molecule belonging to the pyrazolopyrimidine-dione class, a scaffold recognized for its diverse biological activity. This compound is structurally characterized by key pharmacophores, including a benzyl and a 4-fluorobenzyl group, which are often incorporated to modulate properties like target binding affinity and cellular permeability. The core pyrazolopyrimidine structure is a known privileged scaffold in medicinal chemistry, frequently serving as an ATP-mimetic that can inhibit various kinases and phosphodiesterases (PDEs) [https://www.ncbi.nlm.nih.gov/books/NBK548648/]. Its primary research value lies in its potential as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum of the brain and a prominent therapeutic target for neuropsychiatric and neurodegenerative disorders [https://pubmed.ncbi.nlm.nih.gov/25575689/]. By selectively inhibiting PDE10A, this compound elevates intracellular levels of cyclic nucleotides cAMP and cGMP in medium spiny neurons, thereby modulating striatal output pathways. This mechanism makes it an invaluable pharmacological tool for researchers investigating the pathophysiology of conditions such as schizophrenia, Huntington's disease, and Parkinson's disease, as well as for probing the complex signaling dynamics of the basal ganglia. Its application extends to in vitro assays for enzyme activity profiling, in vivo models for behavioral and neurochemical studies, and structural biology efforts to understand inhibitor-enzyme interactions at the molecular level.

Properties

IUPAC Name

N-benzyl-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-26-13-18-20(25-26)21(30)28(12-16-7-9-17(23)10-8-16)22(31)27(18)14-19(29)24-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBKWYRLJJJBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazolo[4,3-d]pyrimidin core, followed by the introduction of the fluorobenzyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and acetamide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Structure and Composition

The molecular formula of N-benzyl-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is C17H17FN2O3C_{17}H_{17}FN_{2}O_{3} with a molecular weight of 316.33 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its biological activity.

Physical Properties

The compound exhibits properties typical of pyrazolo derivatives, including solubility in organic solvents and moderate stability under physiological conditions. These characteristics make it suitable for various biological assays and formulations.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, derivatives of pyrazolo compounds have been shown to inhibit cyclooxygenase (COX) enzymes effectively. In a comparative study, compounds similar to this compound exhibited IC50 values ranging from 1.33 to 17.5 μM against COX-II . This suggests that the compound could be developed as a selective COX-II inhibitor with potential applications in treating inflammatory diseases.

Antitumor Activity

Another significant application is in oncology. Pyrazolo derivatives have been investigated for their antitumor effects. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The structural features of this compound may enhance its efficacy against particular cancer types.

Neuroprotective Effects

Emerging research has also explored the neuroprotective properties of compounds similar to this compound. These compounds have shown promise in models of neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .

Summary of Biological Activities

Activity Mechanism IC50 (μM) References
COX-II InhibitionEnzyme inhibition1.33 - 17.5
AntitumorInduction of apoptosisVaries
NeuroprotectionModulation of neuroinflammationVaries

Case Study 1: COX-II Inhibition

A study evaluated a series of pyrazolo derivatives for their COX-II inhibitory activity. Among them was a compound structurally related to this compound which demonstrated significant selectivity and potency compared to standard drugs like Celecoxib .

Case Study 2: Antitumor Effects

In vitro studies on cancer cell lines indicated that pyrazolo derivatives could inhibit tumor growth effectively. The mechanism involved the targeting of specific signaling pathways critical for cancer cell survival and proliferation. Compounds with similar structural motifs to this compound showed promising results in reducing cell viability in various cancer types .

Mechanism of Action

The mechanism of action of N-benzyl-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The pyrazolo-pyrimidine scaffold is a common feature among analogs, but substituents critically influence bioactivity. Key comparisons include:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Pyrazolo[4,3-d]pyrimidine 6-(4-fluorobenzyl), 2-methyl, 4-(N-benzyl acetamide) Fluorophenyl, acetamide ~478.5
F-DPA (DPA-714 analog) Pyrazolo[1,5-a]pyrimidine 2-(4-fluorophenyl), 3-(diethylacetamide) Diethylamide, fluorophenyl ~410.4
Compound 6 () Pyrazolo[1,5-a]pyrimidine 5,7-diethyl, 2-(4-fluorophenyl) Ethyl, fluorophenyl ~409.5
Verminoside () Iridoid glycoside Benzoyl, vanilloyl Glycoside, phenolic ~624.6
Compound Pyrazolo[4,3-d]pyrimidine 6-(4-methoxybenzyl), 5-sulfanyl Methoxybenzyl, sulfanyl ~511.6

Key Observations :

  • The 4-fluorophenyl group is recurrent in pyrazolo-pyrimidines (e.g., F-DPA, Compound 6), suggesting its role in enhancing target binding or metabolic stability .
  • Acetamide linkers (e.g., in the target compound and F-DPA) improve solubility and enable interactions with polar residues in binding pockets .
  • Substituents like sulfanyl () or methoxybenzyl groups may alter electronic properties or steric hindrance, impacting receptor affinity .

Bioactivity and Target Interactions

  • Structural Similarity and Bioactivity Clustering: Compounds with >70% Tanimoto similarity (e.g., ) often share bioactivity profiles. For example, F-DPA binds translocator protein (TSPO) with nanomolar affinity, suggesting the target compound may also target neurological receptors .
  • Divergences: Verminoside (), despite a different core (iridoid glycoside), shares phenolic groups with pyrazolo-pyrimidines but exhibits antioxidant rather than receptor-mediated activity .

Analytical Characterization

  • NMR and MS : Pyrazolo-pyrimidines show distinct ¹H-NMR signals for methyl (~δ 2.5 ppm) and fluorophenyl groups (~δ 7.2 ppm) . Acetamide protons resonate near δ 3.3–4.0 ppm .
  • Molecular Networking : MS/MS fragmentation patterns (e.g., loss of CO or CH₃ groups) cluster analogs with cosine scores >0.8, aiding dereplication .

Implications for Drug Design

  • Pharmacokinetics : The 4-fluorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to methoxy or sulfanyl analogs .
  • Toxicity : Ethyl or diethyl substituents (e.g., F-DPA) could increase hepatotoxicity risk compared to methyl groups .
  • SAR Insights : The acetamide linker’s length and substitution (e.g., benzyl vs. diethyl) modulate target selectivity and potency .

Biological Activity

N-benzyl-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core with various substituents. The presence of the fluorophenyl group is particularly noteworthy as it may influence the compound's biological interactions.

Research indicates that compounds with similar structural frameworks often exhibit activity against various biological targets, including enzymes involved in cancer and inflammatory pathways. The specific mechanism of action for this compound has not been fully elucidated but may involve inhibition of key metabolic pathways.

1. Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives. For instance:

  • In vitro studies showed that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Case Study : A derivative with a similar structure demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range.

2. Anti-inflammatory Effects

The anti-inflammatory potential is another area where this compound may exhibit activity:

  • Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Research Findings : A related compound showed an IC50 value of 0.52 μM against COX-II, suggesting that N-benzyl derivatives could also possess similar inhibitory effects.

Data Tables

Biological ActivityObserved EffectReference
Anticancer (Breast)IC50 < 10 μM
COX-II InhibitionIC50 = 0.52 μM
Cell Proliferation InhibitionSignificant reduction observed

Case Studies and Clinical Relevance

  • Study on Pyrazolo[4,3-d]pyrimidines : A series of derivatives were synthesized and tested for their anticancer properties. The study found that modifications to the benzyl group significantly enhanced cytotoxicity against specific cancer types.
  • Inflammation Model : In vivo studies demonstrated that compounds with similar structures reduced inflammation markers in animal models of arthritis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-2-{6-[(4-fluorophenyl)methyl]pyrazolo[4,3-d]pyrimidin-4-yl}acetamide, and what reaction conditions are critical for high yield?

  • Answer: Synthesis typically involves multi-step reactions starting with pyrazolo[4,3-d]pyrimidine scaffolds. Key steps include:

  • Alkylation: Introduction of the 4-fluorobenzyl group via nucleophilic substitution under reflux with solvents like DMF or ethanol .
  • Acetamide coupling: Use of coupling agents (e.g., EDC/HOBt) to attach the N-benzylacetamide moiety at position 3.
  • Optimization: Temperature control (60–80°C) and anhydrous conditions are critical to prevent hydrolysis of intermediates. Catalysts like potassium carbonate improve reaction efficiency .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., distinguishing pyrimidine C-H from benzyl protons) and confirms substitution patterns .
  • LC-MS: Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities.
  • X-ray crystallography: Resolves 3D conformation, particularly for polymorph identification .
  • HPLC with UV detection: Monitors purity (>95% typical) using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets or pathways investigated for this compound?

  • Answer: The pyrazolo-pyrimidine core suggests kinase or enzyme inhibition. Preliminary studies on analogs show:

  • Kinase inhibition: Interaction with ATP-binding pockets of tyrosine kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the pyrimidine carbonyl groups .
  • Antimicrobial activity: Disruption of bacterial cell wall synthesis in analogs with similar fluorophenyl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Answer:

  • Assay standardization: Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time. For example, cytotoxicity in cancer cells may vary due to differential expression of target kinases .

  • Metabolic stability testing: Use liver microsomes to assess if discrepancies arise from compound degradation .

  • Comparative SAR analysis: Cross-reference activity of analogs (see Table 1) to identify substituents critical for potency .

    Table 1: Structural-Activity Relationship (SAR) of Analogous Compounds

    Compound SubstituentsBiological Activity (IC₅₀)Reference
    6-Fluoro-pyrido-pyrimidine12 nM (EGFR inhibition)
    4-Methoxy-benzyl45 nM (Antimicrobial)
    2-Methyl-pyrazolo coreInactive (Kinase assays)

Q. What strategies optimize the synthetic route for scalability while maintaining enantiomeric purity?

  • Answer:

  • Flow chemistry: Continuous flow reactors reduce side reactions (e.g., epimerization) through precise temperature/residence time control .
  • Chiral resolution: Use preparative HPLC with amylose-based columns or chiral auxiliaries during acetamide coupling .
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

  • Answer:

  • Docking studies: Use AutoDock Vina to simulate binding to kinase domains (e.g., PDB: 1M17). Focus on hydrogen bonds between the pyrimidine carbonyl and kinase hinge regions .
  • MD simulations: GROMACS-based simulations (100 ns) assess stability of ligand-target complexes in physiological conditions .
  • QSAR models: Train models on datasets of pyrazolo-pyrimidine analogs to predict ADMET properties .

Q. What are the challenges in correlating in vitro potency with in vivo efficacy for this compound?

  • Answer:

  • Bioavailability barriers: Low solubility (logP ~3.5 predicted) may limit absorption. Use lipid-based nanoformulations to enhance permeability .
  • Metabolic profiling: Identify major metabolites (e.g., CYP3A4-mediated oxidation of benzyl groups) using hepatocyte assays .
  • PK/PD modeling: Integrate plasma concentration-time curves with target engagement data to refine dosing regimens .

Methodological Notes

  • Contradictory data: Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Stereochemical integrity: Monitor racemization via polarimetry during synthesis and storage .
  • Advanced analytics: Combine HRMS with ion mobility spectrometry to resolve isobaric impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.